7-Metilcamptotecina

Descripción general

Descripción

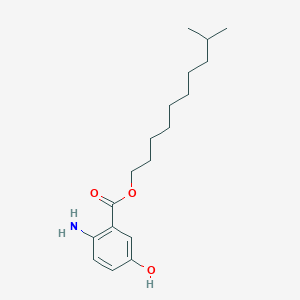

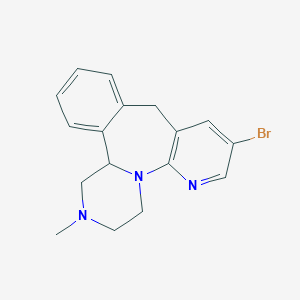

7-Methyl Camptothecin, also known as 7-Methyl Camptothecin, is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Methyl Camptothecin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl Camptothecin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapéutica Anticancerígena

7-Metilcamptotecina: es un derivado de la camptotecina, conocida por sus potentes propiedades anticancerígenas. Funciona inhibiendo la topoisomerasa I, una enzima crucial para la replicación del ADN y la división celular . Esta inhibición conduce a la interrupción de los procesos de división celular, lo que la convierte en un compuesto valioso en el desarrollo de fármacos anticancerígenos.

Agentes Antivirales

La investigación ha indicado que los derivados de la camptotecina también presentan actividades antivirales. El mecanismo de acción único de la This compound puede contribuir al desarrollo de nuevos medicamentos antivirales que puedan interferir con los procesos de replicación del ADN viral .

Aplicaciones Antibacterianas

El potencial antibacteriano de la This compound proviene de su capacidad para interrumpir los procesos del ADN bacteriano. Esto podría conducir a la síntesis de nuevos agentes antibacterianos, especialmente para cepas resistentes a los fármacos .

Tratamiento Antipsoriasis

La psoriasis es una afección crónica de la piel, y la This compound podría ofrecer un nuevo enfoque para el tratamiento al afectar la replicación del ADN de las células de la piel que se dividen rápidamente, reduciendo así la tasa de renovación celular .

Desarrollo de Fármacos Antirreumáticos

Como antirreumático, la This compound podría usarse para desarrollar fármacos que se dirijan a la replicación del ADN de las células involucradas en el proceso inflamatorio, proporcionando alivio para afecciones como la artritis reumatoide .

Usos Antiespasmódicos

La capacidad del compuesto para influir en la división de las células del músculo liso puede prestarse al desarrollo de medicamentos antiespasmódicos, ofreciendo potencialmente una nueva vía para tratar afecciones como el síndrome del intestino irritable .

Propiedades Neuroprotectoras

This compound: puede tener efectos neuroprotectores debido a su impacto en la replicación del ADN de las células neuronales, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas .

Actividad Antimalárica

La acción única de la This compound sobre la replicación del ADN también la convierte en un candidato para el desarrollo de fármacos antimaláricos, dirigidos a la replicación de los parásitos Plasmodium .

Mecanismo De Acción

Mode of Action

7-Methylcamptothecin interacts with its target, Top1, by binding to the Top1-DNA complex, resulting in a ternary complex . This binding stabilizes the complex and prevents DNA re-ligation, causing DNA damage . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, which ultimately result in apoptosis .

Biochemical Pathways

The biochemical pathway for camptothecin includes three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The stabilization of the Top1-DNA complex by 7-Methylcamptothecin affects these pathways, leading to DNA damage and apoptosis .

Result of Action

The result of 7-Methylcamptothecin’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with Top1, 7-Methylcamptothecin disrupts normal cell division processes, leading to cell death .

Action Environment

The action, efficacy, and stability of 7-Methylcamptothecin can be influenced by various environmental factors. For instance, the compound’s low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can limit its use . Newer generation camptothecin analogues, such as 7-methylcamptothecin, offer enhanced stability in blood and cell penetration, improved pharmacokinetics, and increased lactone stability .

Análisis Bioquímico

Biochemical Properties

7-Methylcamptothecin interacts with various enzymes and proteins in biochemical reactions. Its primary target is DNA topoisomerase I . By inhibiting this enzyme, 7-Methylcamptothecin prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription .

Cellular Effects

7-Methylcamptothecin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to this disruption of DNA processes .

Molecular Mechanism

The molecular mechanism of action of 7-Methylcamptothecin involves the formation of a stable complex between the compound, DNA topoisomerase I, and DNA . This prevents the re-ligation of DNA strands, leading to DNA damage and triggering cell death .

Metabolic Pathways

7-Methylcamptothecin is involved in specific metabolic pathways related to the biosynthesis and metabolism of camptothecin . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCMSKXVQYEFOZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430915 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-26-0 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe a novel synthesis route for 7-Methylcamptothecin highlighted in the research?

A1: Yes, one of the papers presents a new method for synthesizing 7-Methylcamptothecin [, ]. This method involves treating camptothecin with iron(II) sulfate (FeSO4), formamide (HCONH2), and tert-butyric acid ((CH3)3COOH) in an acidic environment. This reaction results in a high yield of 7-Methylcamptothecin (96.1%). []

Q2: The research mentions a "Mannich reaction" involving 7-Methylcamptothecin. What is the significance of this reaction?

A2: The Mannich reaction is a useful synthetic tool in organic chemistry. In the context of this research, it's employed to create a derivative of 7-Methylcamptothecin []. Specifically, researchers used a Mannich reaction with isopropylamine hydrochloride in dimethyl sulfoxide to produce (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride. This compound exhibits potent topoisomerase I inhibitory activity, making it a compound of interest for further investigation. []

Q3: What is the overall focus of the provided research on 7-Methylcamptothecin?

A3: The provided research primarily concentrates on developing efficient and practical methods for synthesizing 7-Methylcamptothecin and its derivatives. These papers explore different synthetic routes and reagents, aiming to improve yields and simplify the production process [, , ]. The emphasis is placed on synthetic organic chemistry rather than in-depth biological activity or pharmacological studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.